molecular formula C26H24N2O B095160 [2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone CAS No. 16244-74-9

[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone

Cat. No.: B095160
CAS No.: 16244-74-9
M. Wt: 380.5 g/mol
InChI Key: JNNGMEOOKMBABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The quinoline core undergoes various substitution reactions to introduce the 1-methyl and 6-yl groups. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

    Coupling with Phenylmethanone: The final step involves coupling the substituted quinoline with phenylmethanone using a suitable coupling agent like palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The compound’s ability to modulate biological pathways is of particular interest in drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its applications in material science are expanding as researchers explore its potential in creating advanced materials.

Mechanism of Action

The mechanism of action of [2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-Hydroxyquinoline: A derivative with applications in coordination chemistry and as a chelating agent.

    4-Hydroxyquinoline: Known for its biological activities and used in the synthesis of various pharmaceuticals.

Uniqueness

What sets [2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone apart is its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O/c1-27-17-7-11-21-18-22(14-15-23(21)27)25-16-13-19-8-5-6-12-24(19)28(25)26(29)20-9-3-2-4-10-20/h2-6,8-10,12-16,18,25H,7,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNGMEOOKMBABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C3C=CC4=CC=CC=C4N3C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592188
Record name (1'-Methyl[1',2',3',4'-tetrahydro[2,6'-biquinoline]]-1(2H)-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16244-74-9
Record name (1'-Methyl[1',2',3',4'-tetrahydro[2,6'-biquinoline]]-1(2H)-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.